molecular formula C11H12N2 B084978 2,4,7-Trimethyl-1,8-naphthyridine CAS No. 14757-44-9

2,4,7-Trimethyl-1,8-naphthyridine

Cat. No. B084978
CAS RN: 14757-44-9
M. Wt: 172.23 g/mol
InChI Key: WJJNPDSYYWZSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,7-Trimethyl-1,8-naphthyridine (TMN) is a heterocyclic compound that has gained significant interest in scientific research due to its unique properties. TMN is a derivative of naphthyridine and is used in a variety of applications, including as a fluorescent probe, an antioxidant, and an anti-cancer agent.

Mechanism of Action

The mechanism of action of 2,4,7-Trimethyl-1,8-naphthyridine is complex and not fully understood. However, it is believed that this compound exerts its effects through multiple pathways, including the inhibition of reactive oxygen species (ROS) production, the activation of apoptotic pathways, and the regulation of gene expression. This compound has also been shown to interact with metal ions such as copper and zinc, which may contribute to its antioxidant and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit ROS production, induce apoptosis in cancer cells, and regulate gene expression. In vivo studies have shown that this compound can reduce oxidative stress and inflammation, improve cognitive function, and inhibit tumor growth. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4,7-Trimethyl-1,8-naphthyridine is its versatility. This compound can be used in a variety of applications, including as a fluorescent probe, an antioxidant, and an anti-cancer agent. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to using this compound in lab experiments. For example, this compound is not water-soluble, which can make it difficult to use in biological assays. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are many potential future directions for 2,4,7-Trimethyl-1,8-naphthyridine research. One area of interest is the development of this compound-based fluorescent probes for detecting metal ions in biological samples. Another area of interest is the use of this compound as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other scientific fields.
Conclusion
In conclusion, this compound is a versatile compound that has gained significant interest in scientific research due to its unique properties. This compound can be synthesized through a variety of methods and has a variety of potential applications, including as a fluorescent probe, an antioxidant, and an anti-cancer agent. While more research is needed to fully understand the biochemical and physiological effects of this compound, its potential for use in a variety of scientific fields makes it an exciting area of research.

Synthesis Methods

2,4,7-Trimethyl-1,8-naphthyridine can be synthesized through a variety of methods, including the Pinner reaction, the Skraup reaction, and the Friedländer synthesis. The most common method for synthesizing this compound is the Pinner reaction, which involves the reaction of 2,4,6-trimethylpyridine with phosphorus oxychloride and an alcohol. The Skraup reaction and the Friedländer synthesis are also effective methods for synthesizing this compound, but they require more complex starting materials and conditions.

Scientific Research Applications

2,4,7-Trimethyl-1,8-naphthyridine has been extensively studied for its potential applications in a variety of scientific fields. One of the most promising applications of this compound is as a fluorescent probe for detecting metal ions. This compound has a high affinity for metal ions such as copper and zinc, and it can be used to detect these ions in biological samples. This compound has also been studied for its antioxidant properties, which make it a potential candidate for treating oxidative stress-related diseases such as Parkinson's disease and Alzheimer's disease. Additionally, this compound has been investigated as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

properties

CAS RN

14757-44-9

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2,4,7-trimethyl-1,8-naphthyridine

InChI

InChI=1S/C11H12N2/c1-7-6-9(3)13-11-10(7)5-4-8(2)12-11/h4-6H,1-3H3

InChI Key

WJJNPDSYYWZSBC-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C(=CC(=N2)C)C

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=N2)C)C

synonyms

2,4,7-Trimethyl-1,8-naphthyridine

Origin of Product

United States

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